molecular formula C7H13NO B041529 (S)-(+)-3-Quinuclidinol CAS No. 34583-34-1

(S)-(+)-3-Quinuclidinol

Cat. No. B041529
CAS RN: 34583-34-1
M. Wt: 127.18 g/mol
InChI Key: IVLICPVPXWEGCA-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of (S)-(+)-3-Quinuclidinol involves several strategies, including the separation of its optical isomers and specific synthesis methods from precursors like D-arabinose. Kalir, Sali, and Shirin (1971) achieved the isolation of the (+) enantiomer through N-benzylation and subsequent steps, demonstrating a method for obtaining previously unattainable optical isomers (Kalir, Sali, & Shirin, 1971). Additionally, Vázquez-Tato et al. (1995) described a synthesis from D-arabinose, contributing to the diversity of synthetic approaches (Vázquez-Tato et al., 1995).

Molecular Structure Analysis

The molecular structure of (S)-(+)-3-Quinuclidinol has been elucidated through techniques such as X-ray diffraction and NMR. The structural investigations provide insights into the compound's chiral nature and its implications for biological activity and synthesis. For instance, Liu et al. (2008) characterized the structure of a derivative by X-ray single-crystal diffraction, revealing detailed geometric parameters (Liu, Liu, & Hu, 2008).

Chemical Reactions and Properties

(S)-(+)-3-Quinuclidinol participates in various chemical reactions, reflecting its versatility as a synthetic intermediate. Its reactions include enantioselective transformations and serve as a building block for muscarine M1 and M3 agonists, among other pharmaceuticals. Chavakula et al. (2018) described a solvent-free synthesis, emphasizing its industrial viability and role in producing muscarine agonists and antagonists (Chavakula, Saladi, Shankar, Subbareddy, & Raghubabu, 2018).

Scientific Research Applications

  • Synthesis of Muscarine M1 and M3 Agonists and Antagonists : It is used as a key building block in synthesizing muscarine M1 and M3 agonists and antagonists. These compounds have potential applications in treating Alzheimer's disease, Sjogren syndrome, and urinary incontinence (Chavakula, Mutyala, & Chennupati, 2013).

  • Pharmaceutical Analysis : An HPLC method for quantifying 3-(S)-quinuclidinol in 3-(R)-quinuclidinol is suitable for routine analysis of active pharmaceutical ingredients (Gaykar et al., 2016).

  • Chiral Building Block for Pharmaceuticals : (R)-3-quinuclidinol serves as a useful chiral building block in synthesizing various pharmaceuticals (Hou et al., 2012).

  • Inhibitor of Acetylcholinesterase : R-()-3-quinuclidinol hydrochloride acts as an inhibitor of acetylcholinesterase, an enzyme important in neurochemistry (Pyttel & Robinson, 1973).

  • Microbial Transformation : Strains like R.mucilaginosa X15 can transform quinuclidinone into (R)-3-quinuclidinol, further underscoring its role as a chiral building block for pharmaceutical synthesis (Shui, 2011).

  • Chemical Synthesis and Analysis : Techniques like modified oxidation processes and gas chromatography are used for synthesizing and analyzing 3-quinuclidinol in various contexts (Bjørsvik et al., 2002), (Kumar et al., 2012).

  • Enzymatic Applications : Enzymes like 3-quinuclidinone reductase from various microbial sources have been studied for their ability to transform 3-quinuclidinone into (R)-3-quinuclidinol, indicating its relevance in biocatalysis and stereoselective synthesis (Isotani et al., 2012), (Uzura et al., 2009).

  • Cholinergic Interactions : Its enantiomers have been characterized for their interactions with cholinergic systems in animals (Rehavi, Maayani, & Sokolovsky, 1977).

  • Biocatalysis and Industrial Manufacturing : Its production through biocatalysis using E. coli has shown great potential for industrial manufacturing (Jia et al., 2018).

properties

IUPAC Name

(3S)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLICPVPXWEGCA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-3-Quinuclidinol

CAS RN

34583-34-1
Record name 3-Quinuclidinol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034583341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-Quinuclidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-QUINUCLIDINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XEB6A770I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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